molecular formula C36H68N2O12 B601245 N',N'-Di(desmethyl)azithromycin CAS No. 612069-27-9

N',N'-Di(desmethyl)azithromycin

Numéro de catalogue: B601245
Numéro CAS: 612069-27-9
Poids moléculaire: 720.95
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N’,N’-Di(desmethyl)azithromycin” is a metabolite of Azithromycin . It is also known as “3’-N,N-Di(desmethyl)azithromycin” and has the molecular formula C36H68N2O12 . It is used for research purposes .


Synthesis Analysis

While specific synthesis details for “N’,N’-Di(desmethyl)azithromycin” were not found, it is known that azithromycin can be synthesized from desmethyl-azithromycin .


Physical and Chemical Properties Analysis

“N’,N’-Di(desmethyl)azithromycin” is a white solid . It has a melting point of >209°C and a predicted boiling point of 817.3±65.0 °C . It is slightly soluble in chloroform and methanol .

Applications De Recherche Scientifique

  • Metabolite Identification and Distribution : In a study conducted on ball pythons, researchers identified 15 metabolites of Azithromycin, including N',N'-Di(desmethyl)azithromycin. This study contributed to understanding the metabolism and distribution of Azithromycin metabolites in different tissues (Hunter et al., 2003).

  • Antiviral Activity in COVID-19 Treatment : Azithromycin, due to its antiviral properties, has been considered for treating COVID-19. Although not approved for viral infections, its clinical pharmacology characteristics are significant for planning clinical trials (Damle et al., 2020).

  • Role in Cystic Fibrosis and Mycobacterial Infection : A study revealed that long-term use of Azithromycin might predispose cystic fibrosis patients to mycobacterial infection by blocking autophagosome clearance (Renna et al., 2011).

  • Antimicrobial and Pharmacokinetic Properties : Azithromycin exhibits antimicrobial activity against a range of pathogens, including Gram-negative bacteria. Its pharmacokinetic properties allow effective tissue concentrations and a long half-life, making it a potent antibiotic (Peters et al., 1992).

  • Inhibitory Effects on Viral Replication : Azithromycin shows inhibitory effects on the replication of various viruses, including rhinovirus, influenza A, and coronaviruses. Its anti-inflammatory properties are also highlighted, which can be crucial in severe viral infections like COVID-19 (Oliver & Hinks, 2020).

  • Upregulation of Antiviral Responses Against Zika Virus : Azithromycin upregulates host type I and III interferons and their downstream genes in response to Zika virus infection, suggesting its potential as a broad antiviral agent (Li et al., 2019).

  • Periodontal Treatment Applications : Azithromycin is effective against common periodontopathogens and has immune-modulating/anti-inflammatory effects. It shows promise in the treatment of advanced periodontal diseases (Hirsch et al., 2012).

  • Detection Methods for Azithromycin : New methods have been developed for the detection of Azithromycin in cells and tablets, emphasizing the importance of monitoring its use and guiding pharmacy practices (Guo et al., 2021).

  • Synthesis and Antimicrobial Activities of Azithromycin Metal Complexes : Research on azithromycin metal complexes shows potential antimicrobial activities against various bacterial strains and fungi (SaeedArayne et al., 2014).

  • Anti-Inflammatory Effects in Cystic Fibrosis Airway Epithelial Cells : Azithromycin has been shown to reduce IL-8 mRNA and protein expression in cystic fibrosis cells, suggesting its potential for anti-inflammatory applications (Cigana et al., 2006).

Mécanisme D'action

Target of Action

N’,N’-Di(desmethyl)azithromycin, a derivative of azithromycin, primarily targets keratin-18 (KRT18) and α/β-tubulin . These proteins play crucial roles in maintaining the structural integrity of cells and are involved in various cellular processes, including cell division and intracellular transport .

Mode of Action

N’,N’-Di(desmethyl)azithromycin interacts with its targets by binding to them, which disrupts their normal functions. Specifically, the treatment of cells with this compound disrupts intracellular KRT18 dynamics . Additionally, it suppresses intracellular lysosomal trafficking along the microtubules, thereby blocking autophagic flux .

Biochemical Pathways

The primary biochemical pathway affected by N’,N’-Di(desmethyl)azithromycin is autophagy , a lysosome-dependent system that degrades cellular components . Autophagy plays a significant role in maintaining cellular homeostasis by removing or recycling amino acids and degrading damaged organelles . By inhibiting autophagy, N’,N’-Di(desmethyl)azithromycin can influence various aspects of cell biology, including tumour development and resistance to chemotherapeutics .

Pharmacokinetics

The pharmacokinetics of N’,N’-Di(desmethyl)azithromycin involves its absorption, distribution, metabolism, and excretion (ADME). Specifically, 0.1% and 7.6% of an azithromycin dose are excreted as N’,N’-Di(desmethyl)azithromycin in urine and feces, respectively, during a day . Additionally, 2.9% of the dose undergoes biliary excretion .

Result of Action

The molecular and cellular effects of N’,N’-Di(desmethyl)azithromycin’s action primarily involve the inhibition of autophagy. This results in the suppression of tumour growth, as demonstrated in a xenografted mice model . By directly interacting with cytoskeletal proteins and perturbing their dynamics, N’,N’-Di(desmethyl)azithromycin acts as a potent autophagy inhibitor for cancer treatment .

Safety and Hazards

Safety data indicates that dust formation should be avoided and that breathing mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. In case of accidental release, personnel should be evacuated to safe areas .

Analyse Biochimique

Biochemical Properties

N’,N’-Di(desmethyl)azithromycin interacts with various biomolecules in the body. For instance, it has been found to bind to proteins such as keratin-18 and α/β-tubulin . These interactions disrupt intracellular dynamics, leading to the inhibition of autophagy .

Cellular Effects

N’,N’-Di(desmethyl)azithromycin has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting autophagy, a process that plays an important role in tumor cell growth and survival . It also suppresses intracellular lysosomal trafficking along the microtubules, blocking autophagic flux .

Molecular Mechanism

The molecular mechanism of N’,N’-Di(desmethyl)azithromycin involves direct interactions with cytoskeletal proteins, perturbing their dynamics . This leads to the disruption of intracellular dynamics and the inhibition of autophagy .

Temporal Effects in Laboratory Settings

It has been observed that oral administration of Azithromycin, from which N’,N’-Di(desmethyl)azithromycin is derived, can suppress tumor growth while inhibiting autophagy in tumor tissue .

Dosage Effects in Animal Models

The effects of N’,N’-Di(desmethyl)azithromycin at different dosages in animal models have not been extensively studied. It is known that Azithromycin, the parent compound, can suppress tumor growth in xenografted mice models .

Metabolic Pathways

It is known that Azithromycin, the parent compound, can affect various metabolic processes, including protein degradation and the removal or recycling of amino acids .

Transport and Distribution

It is known that Azithromycin, the parent compound, can affect intracellular lysosomal trafficking along the microtubules .

Subcellular Localization

It is known that Azithromycin, the parent compound, can affect intracellular dynamics and inhibit autophagy .

Propriétés

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-amino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68N2O12/c1-13-25-36(10,44)29(40)22(6)38(11)17-18(2)15-34(8,43)31(50-33-27(39)24(37)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-31,33,39-41,43-44H,13-17,37H2,1-12H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDDIDGPAIGEHC-GGNUPITBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612069-27-9
Record name N',N'-Di(desmethyl)azithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N',N'-DI(DESMETHYL)AZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08RJ9G244H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.